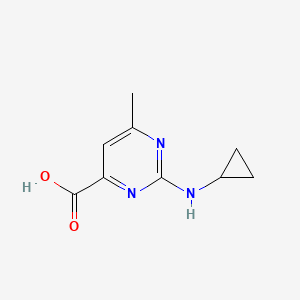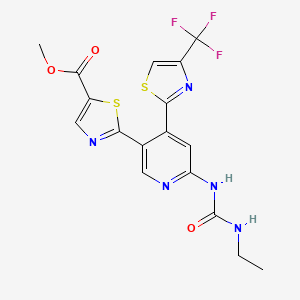
2,3,4-Trichloro-5-(chloromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichloro-5-(chloromethyl)thiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of three chlorine atoms and one chloromethyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in multiple fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-5-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using reagents such as chlorine or N-chlorosuccinimide (NCS) under controlled conditions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Trichloro-5-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylthiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Thiophene derivatives with various functional groups.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Methylthiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichloro-5-(chloromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3,4-Trichloro-5-(chloromethyl)thiophene involves its interaction with various molecular targets. The presence of multiple chlorine atoms and a chloromethyl group makes it a reactive compound capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2,3,5-Trichloro-4-(chloromethyl)thiophene
- 2,4,5-Trichloro-3-(chloromethyl)thiophene
- 2,3,4,5-Tetrachlorothiophene
Comparison: 2,3,4-Trichloro-5-(chloromethyl)thiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other polyhalogenated thiophenes, it may exhibit different reactivity in substitution and oxidation reactions, making it a valuable compound for specific synthetic applications.
Eigenschaften
CAS-Nummer |
68639-15-6 |
|---|---|
Molekularformel |
C5H2Cl4S |
Molekulargewicht |
235.9 g/mol |
IUPAC-Name |
2,3,4-trichloro-5-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H2Cl4S/c6-1-2-3(7)4(8)5(9)10-2/h1H2 |
InChI-Schlüssel |
VLYIJEDQFSWNMH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(S1)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)

![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B13938372.png)
![2,7-Diazaspiro[4.4]nonane-3,8-dione](/img/structure/B13938374.png)



![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)




